molecular formula C3H4ClN5 B563095 Desethyldesisopropyl Atrazine-13C3 CAS No. 1216850-33-7

Desethyldesisopropyl Atrazine-13C3

Cat. No. B563095
M. Wt: 148.527
InChI Key: FVFVNNKYKYZTJU-VMIGTVKRSA-N
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Description

Desethyldesisopropyl Atrazine-13C3 is a stable isotope-labelled metabolite of Atrazine . It is used as a reference material in food and beverage testing .


Molecular Structure Analysis

The molecular formula of Desethyldesisopropyl Atrazine-13C3 is C3H4ClN5 . The IUPAC name is 6-chloro-(2,4,6-13C3)1,3,5-triazine-2,4-diamine . The InChI string is InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)/i1+1,2+1,3+1 .

Scientific Research Applications

Application Summary

Desethyldesisopropyl Atrazine-13C3 is used in the determination of atrazine, desethyl atrazine, and desisopropyl atrazine in environmental water samples . These substances are herbicides and their presence in water can be a significant environmental concern.

Method of Application

A method based on hollow fiber-protected liquid-phase microextraction (LPME) was developed for the simultaneous determination of these substances in environmental water samples . In LPME, analytes are extracted into 1-octanol immobilized in the micropores of a poly (vinylidene fluoride) porous hollow fiber membrane, and back extracted into the acceptor (4M HCl) filled in the lumen of the hollow fiber . After LPME, the analytes trapped in the acceptor are analyzed with high-performance liquid chromatography after neutralization .

Results and Outcomes

Under optimized conditions, the limits of detection and relative standard deviations were respectively in the range of 0.5–1.0 µg L −1 and 3.9–4.7% (n = 5) . The proposed method was applied to determine atrazine, desethyl atrazine, and desisopropyl atrazine in wastewater and groundwater samples . The three analytes were below the limits of detection, but good relative spiked recoveries over 90.1 ± 5.9% at 5 µg L −1 spiked level were obtained .

properties

IUPAC Name

6-chloro-(2,4,6-13C3)1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFVNNKYKYZTJU-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C]1(=N[13C](=N[13C](=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661888
Record name 6-Chloro(~13~C_3_)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethyldesisopropyl Atrazine-13C3

CAS RN

1216850-33-7
Record name 6-Chloro(~13~C_3_)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216850-33-7
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